Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide
Description
Synthesis Analysis
The synthesis of organotin compounds typically involves the reaction of organotin halides with various organic substrates. For example, the synthesis of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids was achieved by reacting tri(o-fluorobenzyl)tin chloride with sodium salts of heteroaromatic carboxylic acids in a 1:1 stoichiometry . This method could potentially be adapted for the synthesis of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide by using the appropriate nonafluorohexyl-containing substrate.
Molecular Structure Analysis
The molecular structure of organotin compounds can vary, but a common feature is the coordination of tin with other atoms in the molecule. For instance, in the crystal structures of tri(o-fluorobenzyl)tin esters, the tin atoms are five-coordinate in a trigonal bipyramidal structure, coordinating with the nitrogen atom of the carboxylate group . Similarly, trichloro(4-acetoxybutyl)tin in the solid state shows a distorted trigonal-bipyramidal geometry with coordination bonds between the metal and the carbonyl oxygen of the ester group . These examples suggest that this compound may also exhibit a trigonal bipyramidal geometry with coordination to other atoms in the molecule.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds can be influenced by their molecular structure and the nature of their substituents. The provided papers do not detail the properties of this compound, but they do offer insights into the properties of related compounds. For example, the Sn–O and Sn–N bond lengths in the crystal structures of tri(o-fluorobenzyl)tin esters and the dimeric nature of trichloro(4-acetoxybutyl)tin in the solid state provide information on the potential bonding environments and steric effects that could be present in this compound. These factors would influence the compound's melting point, solubility, and stability.
Mechanism of Action
Target of Action
Organotin compounds like this are often used in catalysis and materials science due to their unique properties .
Mode of Action
It’s known that organotin compounds can interact with various biological and chemical entities, influencing their behavior and properties .
Biochemical Pathways
Organotin compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of organotin compounds can vary widely depending on their structure and the biological system in which they are present .
Result of Action
Organotin compounds can have various effects at the molecular and cellular level, depending on their structure and the context in which they are used .
Action Environment
Factors such as temperature, ph, and the presence of other chemical entities can influence the behavior of organotin compounds .
Biochemical Analysis
Biochemical Properties
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s tin center allows it to form strong bonds with sulfur-containing amino acids, such as cysteine and methionine, in proteins. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme involved. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to disrupt the normal function of mitochondria, leading to changes in cellular energy production and metabolism. Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cell survival and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of metalloproteases by coordinating with the metal ions in their active sites. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including liver and kidney damage, as well as disruptions in endocrine function. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as glycolysis and the citric acid cycle. Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can exert its effects on cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects .
properties
IUPAC Name |
bromo-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H4F9.BrH.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;;/h3*1-2H2;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTDTEBNYTUTDL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF27Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583412 | |
Record name | Bromotris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
939.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
240497-37-4 | |
Record name | Bromotris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 240497-37-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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